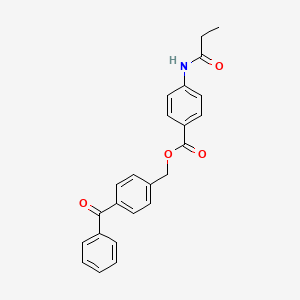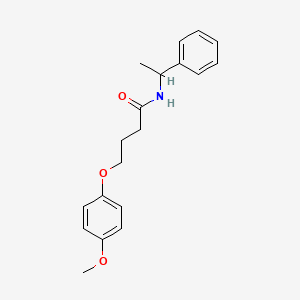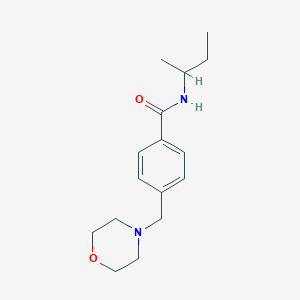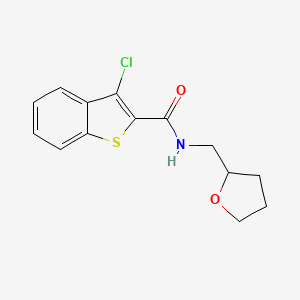methanone](/img/structure/B5211923.png)
[5-bromo-2-(ethylamino)phenyl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-bromo-2-(ethylamino)phenyl](phenyl)methanone, also known as bromo-ketone or BK, is a chemical compound that has been widely studied for its applications in scientific research. This compound is a ketone derivative that contains a bromine atom, an ethylamino group, and two phenyl groups. The synthesis of this compound has been well-established, and it has been used in various research studies to explore its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of [5-bromo-2-(ethylamino)phenyl](phenyl)methanone involves the covalent modification of the active site of proteases. Specifically, the bromine atom on the compound reacts with the active site of the protease, forming a covalent bond that inhibits the enzyme's activity. This mechanism has been shown to be effective in inhibiting various proteases, including serine proteases, cysteine proteases, and aspartic proteases.
Biochemical and Physiological Effects
The biochemical and physiological effects of [5-bromo-2-(ethylamino)phenyl](phenyl)methanone have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound is highly selective for proteases and has minimal off-target effects. In vivo studies have demonstrated that the compound has a low toxicity profile and can be administered safely at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
The use of [5-bromo-2-(ethylamino)phenyl](phenyl)methanone in lab experiments offers several advantages, including its high degree of selectivity for proteases, low toxicity profile, and well-established synthesis method. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on [5-bromo-2-(ethylamino)phenyl](phenyl)methanone. One area of focus is the development of more potent and selective protease inhibitors based on the structure of the compound. Another area of research is the exploration of the compound's potential therapeutic applications in diseases such as cancer and viral infections. Additionally, further studies are needed to better understand the compound's mechanism of action and its effects on various proteases and biological systems.
Synthesemethoden
The synthesis of [5-bromo-2-(ethylamino)phenyl](phenyl)methanone can be achieved through a multi-step process involving the reaction of 4-bromoacetophenone with ethylamine, followed by the reaction with benzaldehyde. The final product is obtained through purification and isolation steps, which yield a white crystalline powder with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
The [5-bromo-2-(ethylamino)phenyl](phenyl)methanone compound has been extensively studied for its applications in scientific research. One of the main areas of focus has been its potential use as a protease inhibitor. Proteases are enzymes that play a critical role in various biological processes, including protein degradation, blood clotting, and immune response. Inhibition of proteases has been shown to have therapeutic potential in various diseases, including cancer and viral infections.
Eigenschaften
IUPAC Name |
[5-bromo-2-(ethylamino)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-2-17-14-9-8-12(16)10-13(14)15(18)11-6-4-3-5-7-11/h3-10,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUBIWSLPJCGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5211850.png)


![(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5211865.png)

![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5211879.png)


![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5211900.png)
![N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide](/img/structure/B5211911.png)
![5-[3-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5211914.png)

![N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5211941.png)